
5-溴-2-巯基苯并噻唑
描述
5-Bromo-2-mercaptobenzothiazole: is an organosulfur compound with the molecular formula C7H4BrNS2 . It is a derivative of benzothiazole, where a bromine atom is substituted at the 5th position and a mercapto group (-SH) is present at the 2nd position. This compound is known for its significant biological and industrial applications, particularly in the field of rubber vulcanization and as a biochemical reagent .
科学研究应用
Chemistry: 5-Bromo-2-mercaptobenzothiazole is used as a building block in organic synthesis, particularly in the preparation of more complex benzothiazole derivatives. It is also employed in the synthesis of heterocyclic compounds with potential biological activities .
Biology and Medicine: In biological research, this compound is used as a biochemical reagent to study enzyme activities and protein interactions. It has shown potential as an antimicrobial and antifungal agent, making it a candidate for drug development .
Industry: Industrially, 5-Bromo-2-mercaptobenzothiazole is used in the rubber industry as a vulcanization accelerator. It helps in improving the mechanical properties and durability of rubber products .
作用机制
Mode of Action
5-Bromo-2-mercaptobenzothiazole interacts with its targets, the hCAs, by inhibiting their activity. The compound showed preferential inhibition of the hCA II isoform with a KI of 0.97 mM, followed by hCA XII (KI 1.9 mM) . The inhibition of these enzymes affects the reversible hydration of carbon dioxide, which can have various downstream effects.
Biochemical Pathways
The inhibition of hCAs by 5-Bromo-2-mercaptobenzothiazole affects several physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism . Abnormal levels or activities of these enzymes are commonly associated with various diseases .
Pharmacokinetics
The compound’s molecular weight is 24615 , which could influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of 5-Bromo-2-mercaptobenzothiazole’s action primarily involve the inhibition of hCAs. This can lead to changes in the physiological processes that these enzymes are involved in, potentially affecting pH regulation, gas exchange, ion transport, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-mercaptobenzothiazole. For example, the compound has been detected in urban air, probably because of tyre abrasion . The exposure of the general public to 5-Bromo-2-mercaptobenzothiazole from using rubber-containing goods is much smaller than the exposure of workers in chemical plants .
生化分析
Biochemical Properties
5-Bromo-2-mercaptobenzothiazole plays a significant role in biochemical reactions, particularly as an inhibitor of several enzymes. It has been reported to inhibit enzymes such as acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions are crucial as they can modulate various biochemical pathways, leading to changes in cellular functions. The nature of these interactions often involves the binding of 5-Bromo-2-mercaptobenzothiazole to the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of 5-Bromo-2-mercaptobenzothiazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with enzymes involved in signaling pathways can lead to altered gene expression profiles and metabolic fluxes. Additionally, 5-Bromo-2-mercaptobenzothiazole has been identified as a potential carcinogen, with studies showing an increase in the incidence of tumors in experimental animals exposed to the compound .
Molecular Mechanism
At the molecular level, 5-Bromo-2-mercaptobenzothiazole exerts its effects through specific binding interactions with biomolecules. It acts as a mechanism-based inhibitor, binding to the active sites of enzymes and preventing their normal function . This inhibition can lead to downstream effects on gene expression and cellular metabolism. The compound’s ability to form stable complexes with enzymes is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-mercaptobenzothiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-mercaptobenzothiazole can degrade over time, leading to a decrease in its inhibitory activity . Additionally, long-term exposure to the compound can result in chronic effects on cellular processes, including potential carcinogenic effects .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-mercaptobenzothiazole vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that the compound has a low toxicity in mice, with an LD50 of greater than 960 mg/kg . At higher doses, it has been associated with an increased incidence of tumors and other adverse effects .
Metabolic Pathways
5-Bromo-2-mercaptobenzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interactions with enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase are particularly noteworthy . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-mercaptobenzothiazole is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 5-Bromo-2-mercaptobenzothiazole is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-mercaptobenzothiazole typically involves the bromination of 2-mercaptobenzothiazole. One common method is the reaction of 2-mercaptobenzothiazole with bromine in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 5-Bromo-2-mercaptobenzothiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of bromine to ensure safety and efficiency. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
化学反应分析
Types of Reactions: 5-Bromo-2-mercaptobenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to 2-mercaptobenzothiazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: 2-Mercaptobenzothiazole.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
相似化合物的比较
2-Mercaptobenzothiazole: Lacks the bromine substitution but shares similar chemical properties and applications.
5-Chloro-2-mercaptobenzothiazole: Similar structure with a chlorine atom instead of bromine, used in similar applications.
2-Aminobenzothiazole: Contains an amino group instead of a mercapto group, used in different synthetic applications.
Uniqueness: 5-Bromo-2-mercaptobenzothiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substitution can enhance its antimicrobial properties and make it a more effective biochemical reagent compared to its non-brominated counterparts .
属性
IUPAC Name |
5-bromo-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHQGCOLOHTELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402949 | |
| Record name | 5-Bromo-2-mercaptobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71216-20-1 | |
| Record name | 5-Bromo-2-mercaptobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


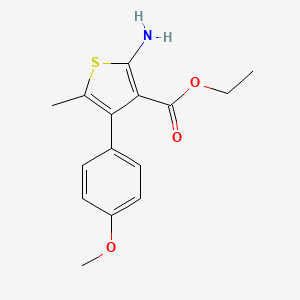
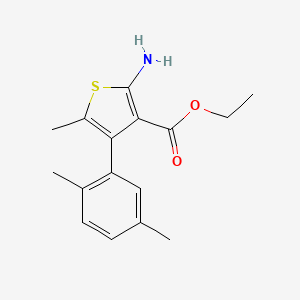

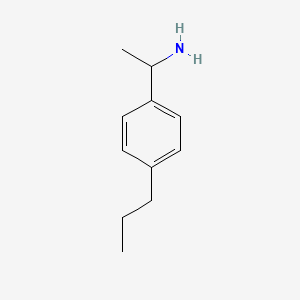
![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)
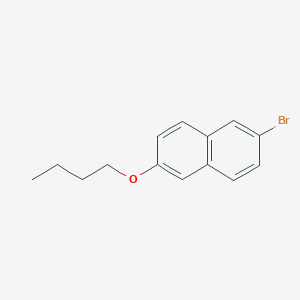
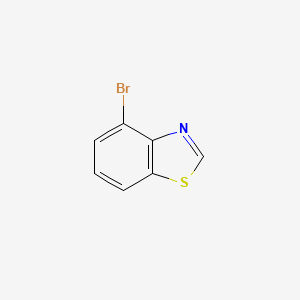
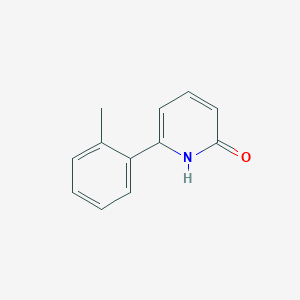
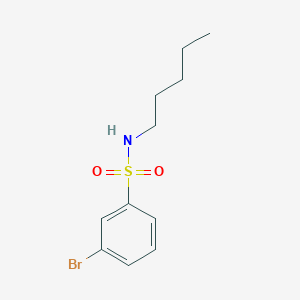
![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)
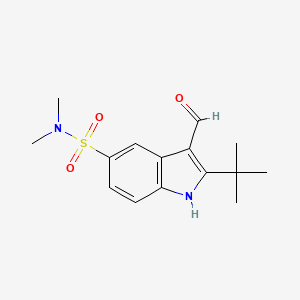
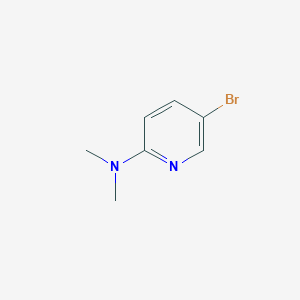
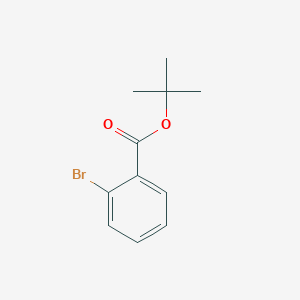
![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)
